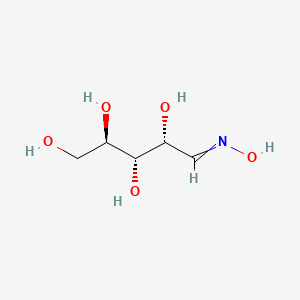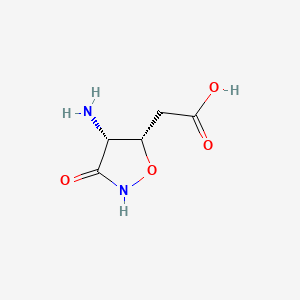
1,3-二苯基-2-氨基丙烷
描述
1,3-Diphenyl-2-aminopropane, also known as ®-(+)-1,1-Diphenyl-2-aminopropane, is a compound with the molecular formula C15H17N . It has a molecular weight of 211.30 g/mol . It is used as a precursor for the preparation of trisubstituted dihydroisoquinoline derivatives via Bischler-Napieralski reaction .
Synthesis Analysis
The reaction between acetophenone, aromatic aldehydes, and aromatic amines has been efficiently catalyzed by porous carbon spheres which were doped by nitrogen and sulfur (NS-PCS) at ambient temperature to give diverse β-amino carbonyl compounds in nearly high yields .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-2-aminopropane can be represented by the SMILES stringCC@@HC(c1ccccc1)c2ccccc2 . The 3D structure of the compound can be viewed using Java or Javascript . Chemical Reactions Analysis
1,3-Diphenyl-2-aminopropane can be used as a precursor for the preparation of trisubstituted dihydroisoquinoline derivatives via Bischler-Napieralski reaction . It can also react with acetophenone, aromatic aldehydes, and aromatic amines to give diverse β-amino carbonyl compounds .Physical And Chemical Properties Analysis
1,3-Diphenyl-2-aminopropane has a molecular weight of 211.30 g/mol . It has an optical activity of [α]20/D +16°, c = 1 in chloroform . The compound is solid at room temperature with a melting point of 77-80 °C .科学研究应用
Chiral Catalysts and Ligands
®-(+)-1,1-Diphenyl-2-aminopropane: serves as a valuable chiral building block for the synthesis of ligands and catalysts. Its chirality allows it to participate in asymmetric reactions, enabling the creation of enantiomerically pure products. Researchers often employ this compound in the preparation of trisubstituted dihydroisoquinoline derivatives via the Bischler-Napieralski reaction .
Organic Synthesis and Medicinal Chemistry
a. Dihydroisoquinolines and Isoquinolines: The Bischler-Napieralski reaction, mentioned earlier, leads to the formation of dihydroisoquinolines and isoquinolines. These heterocyclic compounds have diverse biological activities and are relevant in medicinal chemistry. Researchers explore their potential as antitumor, anti-inflammatory, and antiviral agents.
b. Phenylpropenones (Chalcones) Synthesis: In a microwave-assisted, solvent-free approach, ®-(+)-1,1-Diphenyl-2-aminopropane can be used to synthesize differently substituted chalcones. These compounds exhibit interesting biological properties and are studied for their antioxidant, anti-inflammatory, and antimicrobial effects .
Anti-Melanogenic Activity
Melanin, responsible for skin color, plays a crucial role in UV protection. However, excessive melanin production can lead to hyperpigmentation disorders. Researchers have investigated natural extracts, including those containing ®-(+)-1,1-Diphenyl-2-aminopropane, for their anti-melanogenic activity. These studies explore potential treatments for skin pigmentation issues .
安全和危害
1,3-Diphenyl-2-aminopropane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment including chemical impermeable gloves should be worn when handling this compound. In case of accidental ingestion or contact, medical attention should be sought immediately .
属性
IUPAC Name |
1,3-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYVSNVUCFQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7763-96-4 (hydrochloride) | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50195415 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropan-2-amine | |
CAS RN |
4275-43-8 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4275-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYL-2-AMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE5MS815A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques were employed to identify the metabolites of 1,3-Diphenyl-2-aminopropane in the study?
A: The study utilized a combination of advanced analytical techniques to identify the metabolites of 1,3-Diphenyl-2-aminopropane. These included gas chromatography (GC), gas chromatography coupled with Fourier transform infrared spectroscopy (GC-FTIR), and gas chromatography-mass spectrometry (GC-MS) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![1-[2-(2-Methylpropoxy)-2-phenylethyl]pyrrolidine](/img/structure/B1218597.png)



![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)

